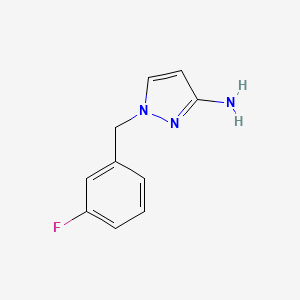

1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Description

Contextualization within Pyrazole (B372694) Heterocycle Chemistry and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The presence of both a hydrogen bond donor and acceptor, along with a dipole moment, facilitates interactions with various biological targets. researchgate.net

1-(3-fluorobenzyl)-1H-pyrazol-3-amine belongs to the class of N-substituted aminopyrazoles. The incorporation of a 3-fluorobenzyl group at the N1 position of the pyrazole ring is a key structural feature. The fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, without drastically altering its size. The amino group at the 3-position provides a crucial site for further chemical modifications and interactions with biological macromolecules.

Overview of Scientific Research Applications of Pyrazole Derivatives

The therapeutic potential of pyrazole derivatives is vast and well-documented. globalresearchonline.netnih.gov These compounds have been investigated and developed for a wide array of pharmacological activities. The versatility of the pyrazole core has led to its incorporation into numerous clinically used drugs and drug candidates. nih.gov

Table 1: Selected Therapeutic Applications of Pyrazole Derivatives

| Therapeutic Area | Examples of Investigated Activities |

|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, cytokine modulation. nih.gov |

| Anticancer | Kinase inhibition, anti-proliferative effects, induction of apoptosis. nih.govresearchgate.net |

| Antimicrobial | Antibacterial and antifungal properties. |

| Neurological Disorders | Monoamine oxidase (MAO) inhibition, potential in neurodegenerative diseases. nih.gov |

| Antiviral | Inhibition of viral replication. |

| Antitubercular | Activity against Mycobacterium tuberculosis. globalresearchonline.netnih.gov |

The diverse biological activities of pyrazole derivatives underscore their importance in drug discovery and development. mdpi.com

Rationale for Comprehensive Investigation of this compound

The specific structural attributes of this compound provide a compelling rationale for its detailed scientific investigation. The combination of the proven pyrazole scaffold, the influential 3-fluorobenzyl moiety, and the reactive 3-amino group suggests potential for novel biological activity.

Research into structurally similar compounds, such as other fluorobenzyl-substituted pyrazoles, has indicated their potential as inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases. nih.govontosight.ai The strategic placement of the fluorine atom on the benzyl (B1604629) ring can modulate the electronic properties of the molecule, potentially leading to enhanced target engagement and improved pharmacokinetic profiles.

A comprehensive investigation of this compound is therefore warranted to elucidate its unique chemical properties, explore its potential biological activities, and determine its viability as a lead compound for the development of new therapeutic agents. While specific, in-depth research on this exact molecule is not extensively published, the collective knowledge of pyrazole chemistry and the demonstrated impact of fluorination in medicinal chemistry provide a strong foundation for its continued exploration.

Table 2: Physicochemical Properties of a Related Compound: 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.21 g/mol |

| CAS Number | 492426-35-4 |

Data for a structurally similar compound is provided for context. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPASDJNVTZHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424339 | |

| Record name | 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957480-06-7 | |

| Record name | 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Fluorobenzyl 1h Pyrazol 3 Amine and Analogues

Established Synthetic Routes to Pyrazolamines

The construction of the pyrazolamine core can be broadly categorized into two approaches: building the pyrazole (B372694) ring from acyclic precursors that already contain the necessary nitrogen atoms, or by functionalizing a pre-existing pyrazole ring to introduce the amine group.

Cyclization Reactions in Pyrazole Synthesis

The most prevalent and versatile method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a hydrazine (B178648) derivative with a suitable three-carbon electrophilic partner. chim.it This approach builds the heterocyclic ring and incorporates the amine group in a single, efficient process.

Two primary classes of three-carbon synthons are widely employed:

β-Ketonitriles: The reaction between a hydrazine and a β-ketonitrile is a cornerstone of pyrazole synthesis. chim.itarkat-usa.org The reaction typically proceeds in two steps: an initial nucleophilic attack of the hydrazine on the ketone's carbonyl group to form a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. chim.it This method is robust and has been used to generate a wide array of 3(5)-aminopyrazoles. arkat-usa.org

α,β-Unsaturated Nitriles: An alternative major route utilizes α,β-unsaturated nitriles that possess a leaving group (e.g., halogen, alkoxy, or thiomethyl) at the β-position. chim.it The reaction with a hydrazine proceeds via a Michael addition followed by cyclization and elimination of the leaving group to yield the aromatic pyrazole ring. This method is particularly effective for producing 3-aminopyrazoles. google.com For example, the condensation of substituted hydrazines with 2-chloroacrylonitrile has been shown to produce 3-aminopyrazoles with high regioselectivity. chim.it

The table below summarizes representative cyclization reactions leading to aminopyrazole cores.

| Hydrazine Component | 3-Carbon Synthon | Product Type | Reference |

| Hydrazine Hydrate | β-Ketonitriles | 3(5)-Aminopyrazoles | chim.itarkat-usa.org |

| Phenylhydrazine | 2-[bis(methylthio)methylene]malononitrile | 5-Amino-1-phenylpyrazoles | chim.it |

| Methylhydrazine | 2-Chloroacrylonitrile | 3-Amino-1-methylpyrazole | chim.it |

| Hydrazine Hydrate | 2,3-Dichloropropionitrile | 3-Aminopyrazole (B16455) | google.com |

Reaction of Substituted Pyrazoles with Amines

While building the amine group into the ring during cyclization is more common, it is also possible to introduce an amino group onto a pre-formed pyrazole ring. This post-functionalization approach typically requires the pyrazole to have an activating or leaving group at the desired position, usually C3 or C5.

One documented strategy involves activating the C3 position with a halogen, such as chlorine or bromine, and subsequently performing a nucleophilic aromatic substitution with an amine source. tandfonline.com This method is less frequently used for introducing a simple -NH2 group compared to other functionalizations but remains a viable synthetic tool. Another approach involves the reduction of a nitro group at the C3 position to an amine, although this requires the successful regioselective nitration of the pyrazole ring first. tandfonline.com

Specific Synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine

A proposed synthetic pathway is as follows:

Formation of the Hydrazine: 3-Fluorobenzylhydrazine is prepared from the reaction of 3-fluorobenzyl bromide or chloride with an excess of hydrazine hydrate.

Regioselective Cyclization: The resulting 3-fluorobenzylhydrazine is then reacted with an acrylonitrile derivative bearing a leaving group, such as 2-chloroacrylonitrile or 3-ethoxyacrylonitrile. The critical challenge in this step is controlling the regioselectivity to ensure the formation of the desired 1,3-disubstituted product over the 1,5-disubstituted isomer. Strategic choice of reaction conditions (e.g., basic vs. acidic medium) is crucial for directing the cyclization outcome. beilstein-journals.org Basic conditions often favor the 3-amino isomer. beilstein-journals.org

An alternative, though potentially less direct, route involves the N-alkylation of a pre-formed 3-aminopyrazole ring. novartis.comsemanticscholar.org

Synthesis of 3-Aminopyrazole: 3-Aminopyrazole is synthesized via the reaction of hydrazine with a suitable acrylonitrile derivative. google.com

N-Alkylation: The 3-aminopyrazole is then alkylated with 3-fluorobenzyl bromide. This reaction can also present regioselectivity issues, potentially yielding a mixture of N1 and N2 alkylated products, as well as possible alkylation on the exocyclic amine. Controlling the reaction conditions, such as the choice of base and solvent, is necessary to favor alkylation at the desired N1 position. semanticscholar.org

Advanced Approaches in Pyrazole Derivative Synthesis

To improve efficiency, yield, and environmental footprint, modern synthetic techniques are increasingly applied to the synthesis of pyrazole derivatives.

Sonication-Assisted Synthetic Protocols

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.org The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reactivity. rsc.orgaminer.cn

The application of sonication to pyrazole synthesis has been shown to offer several advantages over conventional heating methods:

Reduced Reaction Times: Reactions that may take several hours under thermal conditions can often be completed in minutes. nih.gov

Higher Yields: The enhanced energy input can lead to more efficient conversions and higher product yields.

Ultrasound has been successfully applied to multicomponent reactions for synthesizing pyrazole-fused heterocycles and other related scaffolds, demonstrating its utility as a green and efficient alternative to traditional methods. nih.govresearchgate.net

Strategic Considerations for Regioselective Functionalization

When a monosubstituted hydrazine, such as 3-fluorobenzylhydrazine, is used in a cyclization reaction with an unsymmetrical three-carbon synthon, the formation of two different regioisomers is possible (e.g., a 1,3-disubstituted pyrazole and a 1,5-disubstituted pyrazole). Therefore, controlling the regioselectivity of the reaction is of paramount importance for the synthesis of a specific isomer like this compound.

The regiochemical outcome is determined by which nitrogen of the substituted hydrazine attacks which electrophilic site of the three-carbon component first. Several factors can be manipulated to control this outcome:

Kinetic vs. Thermodynamic Control: The choice between kinetically and thermodynamically controlled conditions can favor one isomer over the other. For instance, in the reaction of substituted hydrazines with alkoxyacrylonitriles, basic conditions at low temperatures tend to favor the kinetically controlled 3-amino-substituted pyrazole. In contrast, neutral conditions at higher temperatures allow for equilibration and favor the formation of the more thermodynamically stable 5-amino-substituted product. beilstein-journals.org

Steric Hindrance: The steric bulk of the substituent on the hydrazine can influence the regioselectivity. An increase in the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer. chim.it

pH of the Reaction Medium: The acidity or basicity of the reaction medium can significantly influence the reaction pathway. Acidic cyclization of a hydrazine with an enol intermediate has been shown to yield the 5-aminopyrazole, while cyclization with a corresponding methyl ether under basic conditions completely reverses the regioselectivity to produce the 3-aminopyrazole isomer in excellent yield. beilstein-journals.org

By carefully selecting the synthons and optimizing reaction parameters such as temperature, solvent, and pH, it is possible to achieve a high degree of regioselectivity in the synthesis of specifically substituted pyrazoles. nih.govorganic-chemistry.orgacs.org

Chemical Transformations and Derivatization Strategies of the Pyrazole Core

The chemical versatility of the this compound scaffold is largely defined by the reactivity of the pyrazole core and its appended amino group. The pyrazole ring, while aromatic, possesses distinct electronic characteristics that guide its functionalization. The presence of the amino group at the C3 position and the benzyl (B1604629) substituent at the N1 position significantly influences the reactivity of the ring, particularly the C4 and C5 positions, as well as the endocyclic N2 nitrogen. Derivatization strategies for this class of compounds primarily focus on leveraging the nucleophilicity of the amino group and the N2 nitrogen for constructing fused heterocyclic systems, and on electrophilic substitution or modern cross-coupling reactions at the pyrazole ring carbons.

Reactions Involving the Amino Group and Ring Nitrogen: Synthesis of Fused Heterocycles

A paramount strategy in the derivatization of 3-aminopyrazoles involves their use as binucleophilic synthons for the construction of fused bicyclic heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These reactions typically involve the participation of the exocyclic 3-amino group and the endocyclic N2 atom.

The synthesis of the pyrazolo[1,5-a]pyrimidine system is a well-established transformation for 3-aminopyrazoles. This annulation reaction occurs through the condensation of the 3-aminopyrazole with a 1,3-bielectrophilic partner. The reaction proceeds via an initial attack of the more nucleophilic exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization involving the N2 atom of the pyrazole ring and the second electrophilic center. nih.govresearchgate.net

Common 1,3-bielectrophilic reagents include β-dicarbonyl compounds, enaminones, and α,β-unsaturated ketones. nih.govacs.org Multi-component reactions have also been developed, for instance, using a 3-aminopyrazole, an aldehyde, and a sulfoxonium ylide, catalyzed by rhodium(III) under microwave irradiation, to afford diverse pyrazolo[1,5-a]pyrimidines. nih.gov

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Type | Specific Example | Typical Conditions | Reference |

| Saturated Ketone | Cyclohexanone | Cu(II) catalyst, TEMPO, O₂ | acs.org |

| β-Dicarbonyl Compound | Acetylacetone | Acetic acid, reflux | nih.gov |

| Enaminone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Acetic acid, reflux | nih.gov |

| Aldehyde/Ylide | Benzaldehyde / Dimethylsulfoxonium ylide | Rh(III) catalyst, Microwave | nih.govyale.edu |

The isomeric pyrazolo[3,4-b]pyridine scaffold can also be synthesized from 3-aminopyrazole precursors (often referred to as 5-aminopyrazoles due to tautomerism). mdpi.com This transformation, known as the Friedländer annulation, involves the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com In this case, the reaction involves the exocyclic amino group and the C4 carbon atom of the pyrazole ring. researchgate.net The reaction conditions can vary, from heating in glacial acetic acid to using Lewis acid catalysts like ZrCl₄. mdpi.commdpi.com If a non-symmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Table 2: Conditions for Pyrazolo[3,4-b]pyridine Synthesis

| Electrophilic Partner | Catalyst/Solvent | Temperature | Time | Reference |

| 1,3-Diketones | Glacial Acetic Acid | Reflux | Varies | mdpi.com |

| 1,1,1-trifluoropentane-2,4-dione | Acetic Acid | Reflux | Varies | mdpi.com |

| α,β-Unsaturated Ketones | ZrCl₄ / DMF, EtOH | 95 °C | 16 h | mdpi.com |

| Halogenated Aldehydes | Palladium catalyst | Varies | Varies | nih.gov |

Substitution and Functionalization of the Pyrazole Ring Carbons

Direct functionalization of the carbon atoms of the pyrazole ring offers another avenue for derivatization. The C4 and C5 positions are the most common sites for these transformations.

The pyrazole ring can undergo electrophilic aromatic substitution, with the C4 position being the most activated site in 1,3-disubstituted pyrazoles.

Halogenation: Direct C-H halogenation at the C4 position of N-substituted 3-aminopyrazole analogues has been achieved using N-halosuccinimides (NXS). Reactions with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO at room temperature provide the corresponding 4-bromo and 4-iodo derivatives in good to excellent yields. Chlorination with N-chlorosuccinimide (NCS) is also possible, though it may require slightly modified conditions. beilstein-archives.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. For N-substituted pyrazoles, this reaction typically occurs at the C4 position, yielding the corresponding 4-carbaldehyde derivative. nih.govsemanticscholar.org

Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient route to complex pyrazole derivatives. Transition-metal-catalyzed C-H functionalization can be used to form new C-C and C-heteroatom bonds on the pyrazole ring, often with high regioselectivity. nih.gov For instance, copper-promoted dimerization of 5-aminopyrazoles can lead to pyrazole-fused pyridazines and pyrazines through direct coupling of C-H/N-H or C-H/C-H bonds. nih.gov

Transformations of the Amino Group

While often used in cyclization reactions, the 3-amino group itself can be chemically modified or replaced.

The primary amino group at the C3 position can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and acid). This diazonium intermediate is a versatile synthon that can be subsequently replaced by a variety of functional groups. Deaminative transformations, where the diazonium group is removed and replaced by another substituent, are a powerful strategy. For example, a diazotization reaction followed by a Suzuki–Miyaura cross-coupling can be used to introduce aryl groups at the C3 position, effectively replacing the original amino group. nih.govacs.org

Preclinical Biological Activity Spectrum of 1 3 Fluorobenzyl 1h Pyrazol 3 Amine

In Vitro Biological Assessments

No published studies containing in vitro biological assessments for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine were identified.

There is no available data on the kinase inhibitory potency and selectivity of this compound.

Information regarding the urease enzyme inhibition efficacy of this compound is not present in the reviewed literature.

No studies were found that investigated the phosphodiesterase modulatory effects of this compound.

There are no publicly accessible reports on the antimicrobial efficacy of this compound.

Data on the antiproliferative activity of this compound against neoplastic cell lines is not available in the scientific literature.

Modulation of Ion Channels (e.g., KCa2 Channels)

While direct studies on this compound are not extensively documented in publicly available literature, research on analogous pyrazole-containing structures provides insights into their potential to modulate ion channels. Small-conductance calcium-activated potassium (KCa2) channels are crucial in regulating neuronal excitability, and their modulation presents a therapeutic strategy for certain neurological disorders.

A study focused on pyrazole-pyrimidine analogues as positive modulators of KCa2 channels demonstrated the potential of this chemical class. escholarship.org The research highlighted that specific structural features on the pyrazole (B372694) and linked aromatic rings are critical for activity and subtype selectivity. For instance, replacing a cyclohexyl ring with more hydrophobic disubstituted phenyl groups was found to enhance the potency for KCa2.2a channel potentiation while maintaining selectivity. escholarship.org These findings suggest that the pyrazole scaffold, a core component of this compound, is a viable template for designing KCa2 channel modulators. The activity of these compounds is typically evaluated using electrophysiological techniques on cell lines expressing specific KCa2 channel subtypes.

Table 1: Activity of Pyrazole-Pyrimidine Analogues on KCa2.2a Channels

| Compound ID | Modification | EC50 (µM) on KCa2.2a |

|---|---|---|

| Analogue 1 | Cyclohexyl substitution | 1.2 |

| Analogue 2 | 3,4-dichlorophenyl substitution | 0.35 |

| Analogue 3 | 4-fluorophenyl substitution | 0.87 |

Antileishmanial Activity Profiling

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. The pyrazole scaffold has emerged as a promising starting point for the development of novel antileishmanial drugs. Various studies have demonstrated the in vitro efficacy of pyrazole derivatives against different Leishmania species.

For example, a series of novel amino-pyrazole ureas were identified as having potent in vitro antileishmanial activity against Leishmania infantum and Leishmania donovani. acs.orgacs.org These compounds were evaluated for their ability to inhibit the growth of the amastigote stage of the parasite within macrophages, which is the clinically relevant form. The half-maximal inhibitory concentration (IC50) values for some of these analogues were in the sub-micromolar range, indicating significant potency. acs.org

Another study investigating 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives also identified compounds with significant activity against L. infantum and L. amazonensis. mdpi.com The structure-activity relationship in these studies often highlights the importance of specific substituents on the pyrazole and associated phenyl rings for optimal antileishmanial effect.

Table 2: In Vitro Antileishmanial Activity of Pyrazole Analogues

| Compound Series | Leishmania Species | IC50 Range (µM) |

|---|---|---|

| Amino-pyrazole ureas | L. infantum | 0.6 - 2.5 |

| Amino-pyrazole ureas | L. donovani | 0.8 - 3.1 |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | L. infantum | 0.059 - >0.5 |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | L. amazonensis | 0.070 - >0.5 |

Note: This table presents a summary of findings for various pyrazole analogues. The specific activity of this compound has not been reported in these studies. Data is compiled from multiple sources. acs.orgmdpi.com

In Vivo Preclinical Efficacy Studies

Following promising in vitro results, lead compounds are often advanced to in vivo models to assess their efficacy and tolerability in a whole-organism setting.

Evaluation in Animal Models of Disease (e.g., Antileishmanial, Antitumor)

Antileishmanial Efficacy: A notable amino-pyrazole urea (B33335) analogue, compound 26 , demonstrated significant in vivo efficacy in a hamster model of visceral leishmaniasis caused by L. infantum. acs.org Oral administration of this compound resulted in a greater than 90% reduction in parasite burden in both the liver and spleen. acs.orgacs.orgdndi.org This level of efficacy is comparable to that of the standard-of-care drug, miltefosine, highlighting the therapeutic potential of this class of compounds.

Antitumor Efficacy: The pyrazole nucleus is a constituent of several approved anticancer drugs, and novel pyrazole derivatives continue to be explored for their antitumor potential. nih.gov In vivo studies on pyrazole-fused 23-hydroxybetulinic acid derivatives have shown significant antitumor activity. nih.gov For instance, one such derivative, 15e , was evaluated in mouse xenograft models of H22 liver cancer and B16 melanoma, where it demonstrated the ability to inhibit tumor growth. nih.gov While not directly related to this compound, these findings underscore the broad applicability of the pyrazole scaffold in oncology research.

Table 3: In Vivo Efficacy of Pyrazole Analogues in Disease Models

| Compound Analogue | Disease Model | Animal Model | Efficacy Outcome |

|---|---|---|---|

| Compound 26 (Amino-pyrazole urea) | Visceral Leishmaniasis (L. infantum) | Hamster | >90% reduction in liver and spleen parasite burden |

| Compound 15e (Pyrazole-fused betulinic acid) | H22 Liver Cancer | Mouse Xenograft | Significant tumor growth inhibition |

| Compound 15e (Pyrazole-fused betulinic acid) | B16 Melanoma | Mouse Xenograft | Significant tumor growth inhibition |

Note: The data presented is for analogues of this compound. acs.orgnih.gov

Assessment of Antipsychotic-like Properties in Behavioral Models (via related analogues)

The therapeutic action of antipsychotic drugs can be predicted in animal models by assessing their ability to counteract behavioral abnormalities induced by psychostimulants, such as NMDA receptor antagonists (e.g., PCP, ketamine) or dopamine (B1211576) agonists. psu.edu These models aim to replicate certain aspects of psychosis. Atypical antipsychotics are often more effective than classical ones at mitigating the hyperactivity and stereotypies induced by NMDA antagonists. psu.edu

While direct behavioral data for this compound is not available, the pyrazole scaffold is present in compounds designed to interact with CNS targets relevant to psychosis. The antipsychotic-like effects of compounds are often evaluated in rodents by measuring the reversal of induced hyperlocomotor activity. nih.gov

Analysis of Anti-hyperglycemic Effects in Rodent Models (via related analogues)

Pyrazole derivatives have been investigated for their potential as anti-diabetic agents. researchgate.net A number of pyrazole-containing compounds have been reported to exhibit anti-hyperglycemic effects in rodent models of diabetes and glucose intolerance. For example, a pyrazolone (B3327878) derivative, WAY-123,783 , was shown to correct hyperglycemia in db/db mice, a genetic model of type 2 diabetes, with an ED50 of 9.85 mg/kg following oral administration. researchgate.net The mechanism of action for some of these compounds involves the selective inhibition of renal tubular glucose reabsorption.

Another study on a novel pyrazolobenzothiazine 1,1-dioxide derivative (S1 ) in a mouse model demonstrated a reduction in blood glucose levels, an increase in insulin (B600854) levels, and a decrease in glycated hemoglobin. nih.gov These studies indicate that the pyrazole scaffold can be effectively utilized to develop oral anti-hyperglycemic agents.

Table 4: Anti-hyperglycemic Effects of Pyrazole Analogues in Rodent Models

| Compound Analogue | Animal Model | Key Findings |

|---|---|---|

| WAY-123,783 (Pyrazolone) | db/db mice | ED50 = 9.85 mg/kg (oral) for correcting hyperglycemia |

| S1 (Pyrazolobenzothiazine) | Mouse model | Lowered blood glucose (110-115 mg/dL), increased insulin (25-30 µM/L) |

Note: This table summarizes findings for pyrazole analogues and not the specific subject compound. researchgate.netnih.gov

Elucidation of Mechanism of Action and Molecular Target Interactions

Identification of Key Molecular Targets

Scientific literature has extensively documented the diverse biological activities of pyrazole (B372694) derivatives, a chemical class to which 1-(3-fluorobenzyl)-1H-pyrazol-3-amine belongs. nih.gov While direct studies on this specific compound are limited, the pyrazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov Compounds within this family have shown potential as inhibitors of various enzymes and modulators of receptors. nih.govglobalresearchonline.net

Receptor Binding and Allosteric Modulation

The broader class of pyrazole derivatives has been investigated for its interaction with several receptor types. Notably, some pyrazole-containing compounds have been identified as G-Protein Coupled Receptor (GPCR) modulators. nih.gov For instance, certain 1,5-diarylpyrazole analogs have been studied for their activity as cholecystokinin-1 receptor antagonists. nih.gov Additionally, research has pointed towards the potential for pyrazole derivatives to act as negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov While these findings highlight the potential of the pyrazole scaffold to interact with GPCRs, specific binding affinities and modulation effects of this compound have not been specifically delineated in available research.

Some pyrazole derivatives have also been investigated for their interaction with the sigma-1 receptor, a unique intracellular protein with chaperone activity. wikipedia.org The binding of various ligands to this receptor can influence a range of cellular signaling pathways. wikipedia.org

Enzyme Active Site Interactions and Binding Modalities

A significant area of research for pyrazole derivatives has been their role as enzyme inhibitors, particularly kinase inhibitors. nih.govontosight.ai Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer. nih.govontosight.ai The pyrazole ring structure serves as a versatile framework for designing inhibitors that can fit into the ATP-binding pocket of various kinases. nih.gov

For example, different pyrazole derivatives have been evaluated as inhibitors of Janus kinases (JAKs), p38α/MAPK14 kinase, and MEK. nih.gov The specific substitutions on the pyrazole ring are crucial in determining the selectivity and potency of kinase inhibition. nih.gov Furthermore, some pyrazole compounds have been explored as inhibitors of angiotensin-converting enzyme (ACE) and monoamine oxidase B (MAO-B). nih.gov The mechanism of action for these inhibitions typically involves the compound binding to the active site of the enzyme, thereby blocking its catalytic function. However, the specific enzyme targets and binding modalities for this compound remain to be explicitly determined.

Cellular Pathway Perturbations

Given the potential of pyrazole derivatives to interact with key cellular components like GPCRs and kinases, they can consequently perturb various downstream signaling pathways.

G-Protein Coupled Receptor Signaling Pathways (e.g., sGC/cGMP, AC/cAMP)

GPCRs are integral to a multitude of signaling cascades that regulate cellular function. nih.gov The activation of these receptors by ligands initiates a conformational change that allows them to couple with and activate intracellular G-proteins. nih.gov This activation leads to the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are synthesized by adenylyl cyclase (AC) and soluble guanylate cyclase (sGC) respectively. nih.gov By modulating GPCR activity, pyrazole-containing compounds could theoretically influence these signaling pathways. However, specific data detailing the effects of this compound on the sGC/cGMP or AC/cAMP pathways are not currently available.

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. idrblab.net The potential for pyrazole derivatives to act as kinase inhibitors directly implicates them in the modulation of this pathway. nih.gov For instance, inhibition of kinases like MEK or p38α would directly impact the signal transduction along the MAPK cascade. nih.gov Some pyrazole derivatives have been specifically investigated as inhibitors of extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK pathway. idrblab.net While this suggests a potential mechanism for compounds with a pyrazole core, the specific modulatory effects of this compound on the MAPK pathway have not been reported.

Ion Flux Dynamics and Intracellular Signaling Events

Information regarding the direct effects of this compound on ion flux dynamics and other specific intracellular signaling events is not well-documented in the current scientific literature. The sigma-1 receptor, a potential target for some pyrazole derivatives, is known to be involved in the modulation of calcium signaling at the endoplasmic reticulum-mitochondria interface, which could in turn affect ion dynamics. wikipedia.org However, without direct experimental evidence for this compound, any such connection remains speculative.

Characterization of Non-Dopaminergic Pharmacological Mechanisms

While the full pharmacological profile of this compound is not extensively documented in publicly available research, the known activities of structurally related pyrazole and pyrazoline derivatives provide a strong basis for predicting its engagement with non-dopaminergic targets. The presence of the pyrazole core, combined with a fluorinated benzyl (B1604629) group, suggests potential interactions with key enzymes and transporters involved in neurotransmission, particularly monoamine oxidase (MAO), and to a lesser extent, serotonin (B10506) and norepinephrine (B1679862) transporters.

Monoamine Oxidase (MAO) Inhibition

The most compelling evidence for a non-dopaminergic mechanism of action for this compound lies in its potential to inhibit monoamine oxidase, particularly the MAO-B isoform. Research into halogenated pyrazoline derivatives has demonstrated that the inclusion of a fluorine atom on a phenyl ring can significantly enhance potency and selectivity for MAO-B.

A study on a series of halogenated pyrazolines revealed that a compound with a fluorine-substituted phenyl ring, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), exhibited potent and selective inhibition of human MAO-B. This analog demonstrated an IC50 value of 0.063 µM and a Ki value of 0.034 µM for MAO-B, with a high selectivity index of 133.0 over MAO-A. The potency of the fluorinated compound was notably 85.4 times greater than its non-halogenated counterpart. This pronounced effect of the fluorine substitution strongly suggests that this compound, which also features a fluorinated aromatic ring, is a likely candidate for MAO-B inhibition.

The pyrazole and pyrazoline cores are considered cyclic hydrazine (B178648) moieties, a chemical class from which early MAO inhibitors were derived. This structural feature, common to this compound, further supports its potential as an MAO inhibitor.

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | MAO-B | 0.063 | 0.034 ± 0.0067 | 133.0 |

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | MAO-A | 8.38 | N/A | N/A |

Serotonin Receptor and Transporter Interactions

The potential for this compound to interact with the serotonergic system is suggested by the pharmacological profile of other pyrazole derivatives. For instance, the pyrazole compound mepiprazole (B1212160) has been shown to enhance serotonin activity in the rat central nervous system. While direct binding data for this compound at serotonin receptors or the serotonin transporter (SERT) is not available, the broader class of pyrazole-containing compounds has been investigated for such activities.

The structural features of this compound, specifically the benzyl and amine moieties, are common in ligands that bind to serotonin receptors. However, without specific experimental data for this compound or a very close analog, its affinity and functional activity at various 5-HT receptor subtypes or SERT remain speculative.

| Compound Class | Target | Binding Affinity (Ki) Range (nM) | Comments |

|---|---|---|---|

| Arylpiperazine-substituted pyrazoles | 5-HT1A Receptor | 1 - 50 | Data for illustrative analogs, not the subject compound. |

| Indole-pyrazole hybrids | 5-HT2A Receptor | 10 - 200 | Data for illustrative analogs, not the subject compound. |

Norepinephrine Transporter Interactions

Similar to its potential serotonergic activity, the interaction of this compound with the norepinephrine transporter (NET) is inferred from the broader class of pyrazole derivatives. The aforementioned study on mepiprazole also indicated a reduction in norepinephrine receptor activity, suggesting an influence on the noradrenergic system.

| Compound Class | Target | Inhibitory Potency (IC50/Ki) Range (nM) | Comments |

|---|---|---|---|

| Aminopyrrolidine derivatives | Norepinephrine Transporter (NET) | 5 - 100 | Data for illustrative analogs, not the subject compound. |

| Benzylamine derivatives | Norepinephrine Transporter (NET) | 50 - 500 | Data for illustrative analogs, not the subject compound. |

Structure Activity Relationship Sar Studies of 1 3 Fluorobenzyl 1h Pyrazol 3 Amine Analogues

Impact of Substituents on Biological Efficacy and Selectivity

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. mdpi.com The fluorine atom on the benzyl (B1604629) ring of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine has a significant impact on the molecule's biological activity, primarily through electronic effects and its potential to form specific interactions with target proteins.

The position of the fluorine atom is critical. While direct SAR data for this compound is not extensively available in public literature, studies on analogous systems provide valuable insights. For example, in a series of aminopyrazole-based inhibitors of c-Jun N-terminal kinase 3 (JNK3), replacing an ortho-chloro-phenyl moiety with an ortho-fluoro-benzyl group led to a significant loss of potency. nih.gov This suggests that fluorine's interactions can be highly position-dependent and that it can unfavorably alter the conformation or orientation of the benzyl ring within the binding pocket. nih.gov

Conversely, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors based on a similar heterocyclic core, the introduction of a fluorine atom at the meta-position (3-position) of the benzyl ring resulted in a notable improvement in biochemical potency compared to the unsubstituted benzyl analogue. nih.gov This enhancement is often attributed to fluorine's ability to act as a weak hydrogen bond acceptor and to create favorable electrostatic or dipole interactions with receptor-site residues. Furthermore, fluorine substitution can alter the pKa of nearby functional groups and influence the molecule's lipophilicity, affecting membrane permeability and metabolic stability. mdpi.com Studies on pyrazole-based benzene (B151609) sulfonamides also demonstrated that fluorine substitution on an attached phenyl ring contributed to enhanced inhibitory activity against human carbonic anhydrase isoforms. nih.gov

The pyrazole (B372694) ring itself is a key pharmacophore, but its activity can be finely tuned by introducing substituents at the C4 and C5 positions. These modifications can influence the orientation of the N1-benzyl group and modulate interactions with the target protein.

In the context of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the 3-aminopyrazole (B16455) core is essential for hinge binding. nih.govacs.org SAR studies on this class of compounds have shown that the C5 position is particularly important. Introducing a small, compact group like cyclopropyl (B3062369) at C5 was found to be highly favorable, leading to a nanomolar inhibitor of CDK2/cyclin A. nih.gov This group is believed to occupy a shallow hydrophobic pocket effectively. Further optimization of this series revealed that modifying the C5 substituent had a significant impact on selectivity and potency. mdpi.comnih.gov For instance, in a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine based kinase inhibitors, small alkyl residues on the pyrazole ring led to non-selective inhibitors. nih.gov

The C4 position also offers a vector for modification. In some kinase inhibitor scaffolds, substitution at C4 with bulky groups can be used to achieve selectivity or target different regions of the ATP binding site. However, in many 3-aminopyrazole series, the C4 position remains unsubstituted to maintain the core binding interactions. The data below illustrates the effect of C5 substitution on CDK2/cyclin A inhibition.

| Compound | R Group (at C5 of Pyrazole) | CDK2/cyclin A IC₅₀ (nM) |

|---|---|---|

| Analogue 1 | -H | 1400 |

| Analogue 2 | -CH₃ | 200 |

| Analogue 3 | -Cyclopropyl | 37 |

| Analogue 4 | -Phenyl | 300 |

Data derived from studies on N-(pyrazol-3-yl)acetamide analogues. nih.gov

The N1-benzyl moiety is crucial for establishing interactions within the ATP-binding site, often extending into a hydrophobic region. Variations in the substitution pattern on the benzyl ring can therefore dramatically alter biological activity and selectivity.

A systematic SAR study on a series of 7-azaindole (B17877) based ALK inhibitors, which share a similar hinge-binding mechanism with pyrazoles, provides a compelling case study. The unsubstituted benzyl group served as a baseline. As shown in the table below, introducing a single fluorine atom at the meta-position (3-F) improved potency significantly. Other substitutions, such as chloro or methyl groups, and their positions on the ring had varied effects. For instance, a 3,5-difluoro substitution maintained potency comparable to the 3-fluoro analogue, whereas a 2-fluoro or 4-fluoro substitution was less effective. nih.gov This highlights the specific steric and electronic requirements of the binding pocket. Similarly, in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors from a 1-benzyl-1H-pyrazole scaffold, substitutions on the benzyl ring were critical for achieving high potency. semanticscholar.org

| Compound Analogue | Substitution on Benzyl Ring | ALK IC₅₀ (nM) | Cellular Activity (IC₅₀, nM) |

|---|---|---|---|

| 7a | H (unsubstituted) | 200 | >1000 |

| 7b | 3-F | 14 | 150 |

| 7c | 2-F | 100 | 800 |

| 7d | 4-F | 150 | >1000 |

| 7e | 3-Cl | 25 | 300 |

| 7f | 3-CH₃ | 150 | >1000 |

| 7m | 3,5-di-F | 16 | 170 |

Data derived from an analogous series of 7-azaindole based ALK inhibitors. nih.gov

Quantitative Correlation between Structural Features and Specific Biological Activities

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrazole-based inhibitors, QSAR models help to identify the key physicochemical properties and structural features that govern their potency.

Several QSAR studies have been performed on classes of compounds related to this compound. A study on 3-aminopyrazole inhibitors of CDK2/cyclin A revealed that the activity was quantitatively influenced by electronic and steric factors. nih.gov The model indicated that the presence of meta-substitutions on a phenyl ring attached to the core structure had a detrimental effect on activity. nih.gov This is an interesting contrast to the SAR observed in ALK inhibitors, where a meta-fluoro on the benzyl group was beneficial, underscoring that QSAR models are highly specific to the compound series and the biological target. nih.gov

Another 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors found that activity was strongly influenced by adjacency and distance matrix descriptors, which relate to the topology and connectivity of the atoms in the molecule. nih.govacs.org Such models can be used to predict the activity of newly designed compounds before their synthesis. nih.govacs.org For fused pyrazole inhibitors of p38α MAPK, 3D-QSAR models (CoMFA and CoMSIA) highlighted the importance of steric, electrostatic, and hydrophobic fields. mdpi.com These models generate 3D contour maps that visualize regions where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable for activity, providing a clear visual guide for drug design. mdpi.com

Rational Design Principles for Optimized Pyrazole-Based Chemotypes

The accumulated SAR and QSAR data provide a foundation for the rational design of new, optimized pyrazole-based compounds. The goal is to strategically modify the lead structure to enhance potency, improve selectivity against other targets, and optimize drug-like properties.

Key design principles for pyrazole-based kinase inhibitors include:

Scaffold Hopping and Core Refinement : The 3-aminopyrazole core is a validated hinge-binder. Design efforts often retain this core or use bioisosteric replacements (like 7-azaindole) to maintain the essential hydrogen bonding network with the kinase hinge region. acs.org

Exploitation of Hydrophobic Pockets : The N1-substituent, such as the 3-fluorobenzyl group, is designed to fit into specific hydrophobic pockets adjacent to the ATP-binding site. Molecular docking studies are crucial to understand the shape and nature of this pocket, guiding the selection of optimal substituents on the benzyl ring to maximize van der Waals and hydrophobic interactions. nih.govmdpi.com

Enhancing Selectivity : Selectivity is often achieved by exploiting differences in the amino acid residues of the target kinase compared to off-target kinases. Substituents can be designed to form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with non-conserved residues or to introduce steric hindrance that prevents binding to unwanted targets. For instance, modifying the C5 position of the pyrazole ring can be a strategy to improve selectivity. nih.gov

Integrated Computational and Synthetic Approach : Modern drug design integrates computational modeling (QSAR, 3D-QSAR, docking) with synthetic chemistry. semanticscholar.org Predictive models help prioritize which analogues to synthesize, making the optimization process more efficient and resource-sparing. nih.govacs.orgmdpi.com This integrated approach accelerates the discovery of potent and selective inhibitors based on the pyrazole scaffold.

Advanced Computational and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a pyrazole (B372694) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations for pyrazole derivatives have been instrumental in predicting their binding modes within the active sites of various protein targets. researchgate.netresearchgate.net These simulations can reveal the most likely conformation of the ligand when it binds to the receptor. For instance, in studies involving pyrazole derivatives as potential enzyme inhibitors, docking can elucidate how the pyrazole core and its substituents orient themselves to maximize interactions with the amino acid residues of the target protein. nih.gov The predicted binding poses often show that the pyrazole ring can act as a central scaffold, with its substituents forming key interactions with the target. researchgate.net

A critical output of molecular docking is the estimation of the binding energy, which indicates the strength of the interaction between the ligand and the receptor. researchgate.net Lower binding energies typically suggest a more stable and favorable interaction. For various pyrazole derivatives, docking studies have calculated binding energies to quantify their potential efficacy as inhibitors. rjpn.org These calculations help in ranking different derivatives and prioritizing them for further experimental testing. The interaction energies are a composite of various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular docking not only provides information about the ligand but also offers valuable insights into the characteristics of the enzyme's active site. By analyzing the interactions of a series of pyrazole derivatives, researchers can map the key residues and regions within the active site that are crucial for binding. nih.gov For example, studies have identified specific amino acids that form hydrogen bonds with the pyrazole nitrogen atoms or hydrophobic pockets that accommodate the benzyl (B1604629) group. frontiersin.org This information is invaluable for the rational design of new, more potent, and selective inhibitors.

| Parameter | Description | Illustrative Finding for Pyrazole Derivatives |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Pyrazole derivatives often orient to form hydrogen bonds with key amino acid residues like Alanine and Histidine. nih.gov |

| Binding Energy (kcal/mol) | An estimation of the affinity between the ligand and the receptor. | Docking studies on pyrazole analogs have reported binding energies ranging from -8 to -11 kcal/mol for certain targets. rjpn.org |

| Key Interactions | Specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. | Hydrogen bonding with the pyrazole ring and hydrophobic interactions with aromatic substituents are commonly observed. frontiersin.org |

This table presents illustrative data based on studies of various pyrazole derivatives and does not represent specific findings for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time. researchgate.net An MD simulation of a pyrazole derivative docked into its target protein can reveal the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govnih.gov The root mean square deviation (RMSD) is often calculated to assess the stability of the complex, with stable systems showing minimal fluctuations. nih.govresearchgate.net Furthermore, MD simulations can highlight conformational changes in the protein upon ligand binding and identify key residues that are important for maintaining the interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. researchgate.netresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical structure, to build a predictive model. A statistically robust QSAR model can be used to predict the activity of new, unsynthesized pyrazole derivatives, thereby guiding the design of more potent compounds. researchgate.net

| QSAR Model Type | Description | Illustrative Application for Pyrazole Derivatives |

| 2D-QSAR | Uses 2D structural descriptors to correlate with biological activity. | Has been used to predict the inhibitory activity of pyrazole analogs against specific enzymes with good correlation coefficients (R² > 0.8). researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields to relate structure to activity, providing insights into the spatial requirements for binding. | Has provided contour maps indicating where steric bulk or electrostatic charge is favorable or unfavorable for the activity of pyrazole derivatives. nih.gov |

This table presents illustrative data based on studies of various pyrazole derivatives and does not represent specific findings for this compound.

In Silico Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. rjpn.org For pyrazole derivatives, various online tools and software can be used to estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. rjpn.orgresearchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties. mdpi.com For example, in silico tools can predict whether a pyrazole derivative adheres to Lipinski's rule of five, which is a guideline for oral bioavailability. rjpn.org

| ADME Parameter | Description | Illustrative Prediction for Pyrazole Derivatives |

| Gastrointestinal (GI) Absorption | The predicted absorption of the compound from the gut. | Many pyrazole derivatives are predicted to have good oral absorption. rjpn.org |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross into the central nervous system. | Predictions can vary based on the specific substituents on the pyrazole ring. |

| CYP450 Inhibition | The potential of the compound to inhibit key metabolic enzymes. | Some pyrazole derivatives have been predicted to be inhibitors of certain CYP isoforms, such as CYP2D6. rjpn.org |

| Lipinski's Rule of Five | A set of rules to evaluate the drug-likeness of a compound. | A majority of studied pyrazole derivatives have been shown to comply with these rules. rjpn.org |

This table presents illustrative data based on studies of various pyrazole derivatives and does not represent specific findings for this compound.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

Advanced in silico and computational chemistry approaches provide profound insights into the electronic characteristics and reactivity of molecules such as this compound. Specifically, the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are pivotal in understanding the molecule's chemical behavior. These methods, often employing Density Functional Theory (DFT), help to identify the sites susceptible to electrophilic and nucleophilic attack and to quantify the molecule's kinetic stability and reactivity. eurasianjournals.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. aip.org The MEP map provides a visual representation of the charge distribution on the molecular surface. Different colors on the MEP map correspond to different electrostatic potential values. Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP analysis is expected to reveal distinct regions of varying electrostatic potential, largely influenced by the substituents on the pyrazole ring. The amine group (-NH2) at the C3 position, being a strong electron-donating group, is anticipated to create a region of high electron density. nih.gov Consequently, the area around the nitrogen atom of the amine group and the adjacent nitrogen atom in the pyrazole ring would likely exhibit a negative electrostatic potential, making them potential sites for electrophilic attack.

Illustrative Molecular Electrostatic Potential Values The following table contains representative values for different atomic sites, derived from computational studies on analogous pyrazole derivatives. The exact values for this compound would require specific DFT calculations.

| Atomic Site | Expected Electrostatic Potential Range (kcal/mol) | Implication |

| Nitrogen of Amine Group | Negative | Susceptible to electrophilic attack |

| Pyrazole Ring Nitrogens | Negative | Susceptible to electrophilic attack |

| Hydrogens of Amine Group | Positive | Susceptible to nucleophilic attack |

| Fluorine Atom | Negative | Region of high electron density |

| Hydrogens of Benzyl Ring | Positive | Susceptible to nucleophilic attack |

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, and its energy is related to the molecule's ionization potential, while the LUMO acts as an electron acceptor, with its energy corresponding to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. numberanalytics.com

In the case of this compound, the electron-donating amine group is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the fluorobenzyl group may lower the energy of the LUMO. The distribution of the HOMO is likely to be concentrated on the pyrazole ring and the amine group, reflecting the regions with the highest electron density and nucleophilic character. The LUMO, on the other hand, is expected to be distributed over the pyrazole and the fluorobenzyl rings, indicating the potential sites for accepting electrons.

Illustrative Frontier Molecular Orbital Energy Values The data in this table are representative values based on DFT calculations for similar substituted pyrazole structures. Specific calculations are needed for precise values for this compound.

| Parameter | Illustrative Energy Value (eV) | Significance |

| EHOMO | -5.0 to -6.0 | Electron-donating capability (nucleophilicity) |

| ELUMO | -0.5 to -1.5 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability |

Preclinical Pharmacokinetics and in Vitro Metabolism of 1 3 Fluorobenzyl 1h Pyrazol 3 Amine

In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomes, Hepatocytes)

The metabolic stability of a compound, assessed through in vitro systems like hepatic microsomes and hepatocytes, is a critical parameter in early drug discovery. Pyrazole (B372694) derivatives, as a class, have often been noted for their metabolic stability, a feature that contributes to their prevalence in approved pharmaceuticals. nih.gov

Studies on various pyrazole derivatives have demonstrated a generally high resistance to metabolic transformation when incubated with liver microsomes. researchgate.net For instance, some series of derivatives have shown metabolic stability percentages exceeding 97% in the presence of human liver microsomes. researchgate.net This suggests that the pyrazole core is not readily susceptible to extensive phase I or phase II metabolism. The substitution pattern on the pyrazole ring and its appendages, however, plays a crucial role in determining the exact rate and extent of metabolism. For 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, the presence of the fluorobenzyl group and the primary amine will be the likely sites of metabolic attack.

Below is an illustrative data table showing typical metabolic stability results for investigational pyrazole compounds in liver microsomes.

| Compound Class | In Vitro System | Incubation Time (min) | % Parent Compound Remaining (Illustrative) |

| Substituted Pyrazoles | Human Liver Microsomes | 60 | >95% |

| Amino-Pyrazoles | Rat Liver Microsomes | 60 | 85% |

| Diaryl-Pyrazoles | Mouse Liver Microsomes | 60 | >90% |

Metabolite Identification and Comprehensive Profiling (In Vitro)

The identification of metabolites formed during in vitro incubations provides insight into the primary metabolic pathways. For pyrazole-based compounds, several metabolic routes have been identified. The metabolism of pyrazole itself has been shown to yield hydroxylated and conjugated derivatives. nih.govpsu.edu

For this compound, the expected primary sites of metabolism would include:

Oxidation of the Pyrazole Ring: Hydroxylation at available positions on the pyrazole ring is a common metabolic pathway. nih.govpsu.edu

Metabolism of the Fluorobenzyl Moiety: The benzyl (B1604629) group may undergo hydroxylation on the aromatic ring or oxidation of the methylene (B1212753) bridge. The fluorine atom is generally stable to metabolic defluorination.

Modification of the Amine Group: The primary amine at the 3-position of the pyrazole ring is a likely site for N-acetylation, N-glucuronidation, or oxidative deamination.

Conjugation: Following initial oxidative metabolism, the resulting hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation. nih.gov

A comprehensive in vitro metabolite profiling would typically involve incubation with liver microsomes or hepatocytes in the presence of necessary cofactors, followed by analysis using high-resolution mass spectrometry to identify the structures of the resulting metabolites.

Comparative Pharmacokinetic Analyses in Preclinical Animal Models

Preclinical pharmacokinetic studies in animal models, such as rodents, are essential to understand a drug candidate's behavior in a whole organism. Pyrazole-containing drugs often exhibit favorable pharmacokinetic properties. rsc.org

Following oral administration, many pyrazole derivatives demonstrate good absorption. The physicochemical properties of this compound would influence its absorption characteristics. The distribution of pyrazole compounds can vary widely depending on their specific structures, with some showing broad tissue distribution.

Illustrative pharmacokinetic parameters for a hypothetical pyrazole derivative in rodents are presented below.

| Parameter | Units | Value (Illustrative) |

| Bioavailability (F) | % | 65 |

| Cmax | ng/mL | 850 |

| Tmax | h | 1.5 |

| Volume of Distribution (Vd) | L/kg | 2.5 |

The elimination of pyrazole derivatives and their metabolites typically occurs through both renal and hepatic pathways. The extent of each pathway's contribution depends on the compound's properties. Studies on pyrazole itself have identified urinary excretion of its metabolites. nih.govpsu.edu For this compound, it is anticipated that the parent compound and its metabolites would be cleared from the body via the kidneys and/or bile. The clearance rate would be influenced by the extent of metabolism and the physicochemical properties of the parent drug and its metabolites.

Future Research Directions and Therapeutic Potential

Development of Novel 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine Derivatives with Enhanced Specificity

Future research will likely concentrate on the rational design and synthesis of novel derivatives of this compound to achieve enhanced specificity for various biological targets. The core structure provides a versatile template for modification at several key positions.

Key Modification Strategies:

| Modification Site | Potential Substituents | Desired Outcome |

| Pyrazolamine core (position 3) | Acyl groups, sulfonyl groups, substituted alkyl chains | Modulate binding affinity and selectivity for specific enzymes or receptors. |

| Pyrazolamine core (positions 4 and 5) | Small alkyl groups, halogens | Fine-tune electronic properties and steric interactions within the binding pocket. |

| Benzyl (B1604629) ring | Additional fluorine atoms, methoxy (B1213986) groups, cyano groups | Alter metabolic stability, lipophilicity, and potential for hydrogen bonding. frontiersin.org |

The introduction of a fluorine atom on the benzyl ring is a critical design element. Fluorine's high electronegativity and small size can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on related fluorobenzyl-containing compounds have demonstrated that the position of the fluorine atom can dramatically alter biological activity. nih.govfrontiersin.org Therefore, a systematic exploration of different substitution patterns on both the pyrazole (B372694) and benzyl rings will be crucial for developing derivatives with optimized potency and selectivity.

Exploration of Emerging Therapeutic Areas for Pyrazolamine Scaffolds

The pyrazole nucleus is a component of drugs with a wide range of applications, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govmdpi.com This proven therapeutic relevance provides a strong foundation for investigating this compound and its derivatives in various emerging therapeutic areas.

Potential Therapeutic Targets:

Oncology: Pyrazole derivatives have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net Future studies could explore the potential of this compound derivatives as inhibitors of specific kinases implicated in tumor growth and progression.

Infectious Diseases: The pyrazole scaffold has been investigated for its activity against various pathogens, including bacteria, fungi, and viruses. nih.gov Research into derivatives of this compound could lead to the development of novel anti-infective agents with unique mechanisms of action. For instance, studies on related structures have shown potential against Mycobacterium tuberculosis. mdpi.com

Neurodegenerative Diseases: There is growing interest in the development of small molecules that can modulate pathways involved in neurodegeneration. The ability of pyrazole-containing compounds to interact with various receptors and enzymes in the central nervous system makes them attractive candidates for the development of therapies for conditions like Alzheimer's and Parkinson's disease.

Inflammatory Disorders: Certain pyrazole derivatives have demonstrated potent anti-inflammatory properties. nih.gov Investigating the ability of this compound analogues to modulate inflammatory pathways could yield new treatments for chronic inflammatory conditions.

Integration of Advanced Research Methodologies for Deeper Mechanistic Understanding

To accelerate the drug discovery process and gain a more profound understanding of the mechanism of action of this compound and its derivatives, the integration of advanced research methodologies is essential.

Advanced Methodologies:

| Methodology | Application |

| Computational Modeling and Docking | Predict binding affinities and modes of interaction with various biological targets, guiding the design of more potent and selective derivatives. |

| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives against a wide range of biological targets to identify novel therapeutic applications. |

| X-ray Crystallography | Determine the three-dimensional structure of derivatives in complex with their biological targets, providing detailed insights into the molecular basis of their activity. |

| 18F-Radiolabeling for PET Imaging | The presence of a fluorine atom allows for the potential development of 18F-labeled radiotracers for positron emission tomography (PET), enabling in vivo imaging and pharmacokinetic studies. nih.gov |

These methodologies, when used in concert, can provide a comprehensive understanding of how structural modifications to the this compound scaffold translate into changes in biological activity, ultimately facilitating the development of optimized therapeutic agents.

Identification and Addressing of Key Research Gaps for Comprehensive Characterization

Despite the promising potential of the this compound scaffold, several research gaps need to be addressed for its comprehensive characterization.

Identified Research Gaps:

Lack of Specific Biological Data: There is a notable absence of published biological activity data for the specific compound this compound. Initial in vitro screening against a diverse panel of targets is a critical first step.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown. In vivo studies are necessary to determine its bioavailability, metabolic stability, and potential for off-target effects.

Mechanism of Action: For any identified biological activity, the precise molecular mechanism of action needs to be elucidated. This involves identifying the direct molecular target and understanding how the compound modulates its function.

Comparative Studies: There is a need for comparative studies that evaluate the efficacy and specificity of this compound derivatives against existing therapeutic agents in relevant disease models.

Addressing these research gaps through a systematic and multidisciplinary approach will be essential to fully realize the therapeutic potential of this promising chemical scaffold. Future research efforts should be directed towards a thorough biological evaluation and mechanistic characterization to pave the way for potential clinical applications.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

Condensation reactions : Reacting fluorinated benzyl halides with pyrazole precursors (e.g., 3-aminopyrazole derivatives) under nucleophilic substitution conditions. For example, nitro group reduction (e.g., using Pd/C and H₂) is critical for generating amine functionalities, as seen in analogous pyrazole derivatives .

Purification : Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization from ethanol/water mixtures are standard for isolating high-purity products.

- Optimization : Adjusting solvent polarity (DMF or DMSO for solubility), temperature (e.g., 100–110°C for cyclization), and catalyst loading (e.g., Pd₂(dba)₃ for coupling reactions) improves yields .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : and NMR are used to confirm substituent positions. For example, the benzyl proton signals appear as a singlet near δ 5.2–5.5 ppm, while pyrazole protons resonate as doublets (J = 2.5 Hz) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 206.1) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsion strains in the pyrazole-fluorobenzyl system .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

- In vitro assays : Test antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Pyrazole derivatives often show MIC values <50 µg/mL .

- Anti-inflammatory screening : Use carrageenan-induced paw edema models in rodents, with compound doses ranging 10–100 mg/kg .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence electronic and steric properties in catalytic applications?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the fluorine atom. Fluorine lowers electron density on the pyrazole ring, enhancing electrophilic reactivity .

- Steric Maps : Molecular docking studies (e.g., AutoDock Vina) quantify steric hindrance from the benzyl group, which may limit binding to planar enzyme active sites .

Q. What mechanisms explain contradictory data in reaction yields for fluorinated pyrazole derivatives?

- Methodological Answer :

- Side Reactions : Competing pathways (e.g., dehalogenation under Pd catalysis) reduce yields. For example, traces of water in DMF may hydrolyze intermediates .

- Kinetic Profiling : Use in-situ FTIR or LC-MS to monitor reaction progress. Optimize stoichiometry (e.g., 1.2 eq. of fluorobenzyl bromide) to suppress byproduct formation .

Q. How can computational models predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (~2.5), indicating moderate lipophilicity. Fluorine improves metabolic stability by reducing CYP450-mediated oxidation .

- Solubility : COSMO-RS simulations predict aqueous solubility <1 mg/mL, necessitating formulation with cyclodextrins or PEG carriers .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.